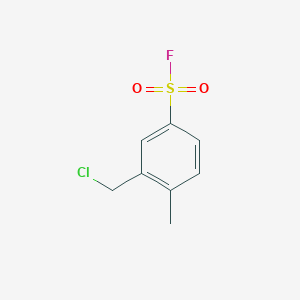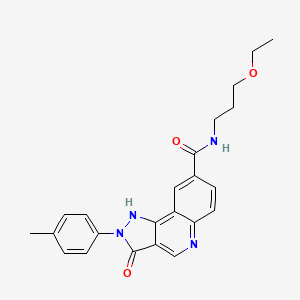
3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride, also known as CMBS, is a chemical compound that is widely used in scientific research. This compound belongs to the class of sulfonyl fluorides and is commonly used as a reagent for the modification of proteins and enzymes. CMBS has a unique structure that allows it to react selectively with amino acids containing thiol groups, such as cysteine.
Aplicaciones Científicas De Investigación
Synthesis and Derivatization in Organic Chemistry
Derivatives of 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride have been used in the synthesis of various organic compounds. For instance, Borgarelli et al. (2022) described the synthesis of a scaffold using a similar compound for downstream derivatization towards new 1,4-dihydropyridine molecules, highlighting its utility in organic synthesis (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022). This underscores the versatility of such compounds in creating diverse chemical structures.
Applications in Fluorination Reactions
Compounds similar to 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride have been used in fluorination reactions. Zhu et al. (2015) demonstrated the preparation of a fluorinating reagent using a related compound, which was then applied in the fluorination of oxindoles, showcasing its role in specific fluorination processes (Zhu, Hu, Wang, Yang, & Wu, 2015).
Involvement in Gas Phase Reactions
Research by Isern‐Flecha, Cooks, and Wood (1984) utilized a gas-phase methylation process involving a similar compound, demonstrating its potential in gas-phase chemical reactions and analyses (Isern‐Flecha, Cooks, & Wood, 1984).
Impact on Methane Production and Oxidation
In a study focusing on methane production and oxidation, Frenzel and Bosse (1996) investigated the effects of CH3F, a compound structurally related to 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride, on these processes in various ecological systems (Frenzel & Bosse, 1996). This highlights the compound's relevance in environmental and ecological studies.
Ion Exchange Membrane Production
Tanaka (2015) discussed the use of chloromethyl styrene, a related compound, in the production of ion exchange membranes. These membranes are fundamental in various electrochemical applications due to their high electrochemical properties (Tanaka, 2015).
Mecanismo De Acción
Target of Action
3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are often used in the development of new synthetic methods .
Mode of Action
Sulfonyl fluorides, in general, are known to interact with their targets through a process called sulfur(vi)-fluoride exchange (sufex) processes . This process involves the transfer of a fluoride ion from the sulfonyl fluoride to a target molecule, resulting in the formation of a new sulfur-fluorine bond .
Biochemical Pathways
For instance, at the cellular energetics level, fluoride is a known inhibitor of glycolysis . It also affects the musculoskeletal systems due to its ability to retain fluoride .
Pharmacokinetics
For example, fluoride is known to form hydrogen fluoride (HF) in water, which diffuses across cell membranes far more easily than fluoride ion . Factors affecting systemic pH play an important role in the absorption, distribution, and excretion of fluoride .
Result of Action
High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis . This apoptosis is mediated via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Action Environment
The action of 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the presence of fluoride in the environment can affect the action of the compound. Fluoride contamination in groundwater is a serious problem worldwide . Moreover, fluorides are present in daily use goods such as mouthwash, toothpaste, and cosmetics, which can increase the fluoride levels in the environment .
Propiedades
IUPAC Name |
3-(chloromethyl)-4-methylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZTULIGBYQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)
![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)




![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)

